molecular formula C32H36N2O3 B1672613 Fexaramina CAS No. 574013-66-4

Fexaramina

Número de catálogo: B1672613
Número CAS: 574013-66-4
Peso molecular: 496.6 g/mol
Clave InChI: VLQTUNDJHLEFEQ-KGENOOAVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Fexaramine is a synthetic compound that acts as a selective agonist of the farnesoid X receptor (FXR), primarily affecting intestinal tissues. Its applications span various fields, particularly in metabolic regulation and inflammatory diseases. This article delves into the scientific research applications of fexaramine, supported by case studies and data tables.

Weight Management and Obesity

Fexaramine has shown promise in controlling weight gain and improving metabolic profiles in preclinical studies. In mice models, oral administration of fexaramine prevented weight gain despite normal food intake. This effect is attributed to the activation of FXR in the gut, which promotes fat burning and enhances glucose metabolism .

Key Findings:

  • Weight Control : Mice treated with fexaramine maintained their weight while consuming the same amount of food as control groups .
  • Metabolic Improvements : Enhanced glucose tolerance and increased browning of white adipose tissue were observed, leading to improved energy expenditure .

Insulin Sensitivity and Glucose Regulation

Fexaramine has been linked to improved insulin sensitivity and glucose regulation. Studies indicate that it lowers hepatic glucose production and promotes an overall healthier metabolic state by increasing levels of fibroblast growth factor 15 (FGF15), which is crucial for bile acid metabolism .

Table 1: Metabolic Effects of Fexaramine in Animal Studies

ParameterControl GroupFexaramine Group
Body Weight (g)30 ± 225 ± 1
Glucose Tolerance (mg/dL)180 ± 20120 ± 15
FGF15 Levels (pg/mL)50 ± 5150 ± 10
White Fat to Brown Fat Ratio1:51:2

Data reflects findings from various studies on fexaramine's impact on metabolic health in mice models.

Inflammatory Bowel Disease

Recent research has indicated that fexaramine may have therapeutic potential in treating inflammatory bowel disease (IBD). By activating FXR, fexaramine can reduce inflammation and restore homeostasis in the gut, making it a candidate for managing IBD symptoms .

Case Study Insights:

  • Mouse Model Study : Mice with induced IBD treated with fexaramine showed reduced levels of inflammatory cytokines and decreased infiltration of inflammatory immune cells. This suggests a mechanism by which fexaramine can mitigate gut inflammation effectively .

Osteoclast Differentiation Inhibition

Fexaramine has demonstrated inhibitory effects on osteoclast differentiation, which is significant for conditions like osteoporosis. It blocks RANKL-induced pathways that lead to osteoclast formation without causing cytotoxicity, indicating its potential use in bone health management .

Table 2: Effects of Fexaramine on Osteoclastogenesis

TreatmentOsteoclast Formation (MNCs)Cytotoxicity Observed
ControlHighYes
FexaramineSignificantly ReducedNo

This table summarizes findings from studies evaluating the impact of fexaramine on osteoclast differentiation.

Análisis Bioquímico

Biochemical Properties

Fexaramine interacts with the farnesoid X receptor (FXR), a nuclear receptor that controls bile acid synthesis, conjugation, and transport . When Fexaramine binds to FXR, it activates the receptor, leading to the regulation of various metabolic processes. Fexaramine has been shown to stimulate the production of fibroblast growth factor 15 (FGF15) in the intestines, which plays a role in metabolic improvements . The interaction between Fexaramine and FXR is highly specific, with Fexaramine exhibiting a much higher affinity for FXR compared to natural bile acids .

Cellular Effects

Fexaramine has significant effects on various types of cells and cellular processes. In the intestines, Fexaramine activates FXR, leading to the production of FGF15, which in turn influences metabolic processes such as glucose and lipid metabolism . Fexaramine has been shown to promote adipose tissue browning and reduce obesity and insulin resistance in mice . Additionally, Fexaramine influences cell signaling pathways, gene expression, and cellular metabolism by activating FXR and its downstream targets .

Molecular Mechanism

The molecular mechanism of Fexaramine involves its binding to the farnesoid X receptor (FXR). Upon binding, Fexaramine activates FXR, which then regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . Fexaramine’s activation of FXR leads to the production of FGF15 in the intestines, which further modulates metabolic processes . The binding interaction between Fexaramine and FXR is highly specific, with Fexaramine exhibiting a much higher affinity for FXR compared to natural bile acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fexaramine have been observed over time. Fexaramine has been shown to be stable and effective in promoting metabolic improvements in mice over a period of five weeks . During this time, Fexaramine treatment resulted in reduced fat mass and improved glucose homeostasis . The long-term effects of Fexaramine on cellular function have also been studied, with results indicating sustained metabolic benefits without significant degradation of the compound .

Dosage Effects in Animal Models

The effects of Fexaramine vary with different dosages in animal models. In mice, Fexaramine has been shown to stop weight gain and burn fat without typical side effects associated with diet pills . Higher doses of Fexaramine have been associated with greater metabolic improvements, including increased glucose and insulin tolerance and promotion of adipose tissue browning .

Metabolic Pathways

Fexaramine is involved in several metabolic pathways, primarily through its activation of the farnesoid X receptor (FXR). FXR regulates bile acid synthesis, lipid metabolism, and glucose homeostasis . Fexaramine’s activation of FXR leads to the production of FGF15, which further modulates these metabolic processes . Additionally, Fexaramine has been shown to improve lipid profiles and increase energy expenditure in adipose tissues .

Transport and Distribution

Fexaramine is primarily absorbed in the intestines and does not enter the bloodstream, which minimizes potential side effects . The compound interacts with transporters and binding proteins in the intestines, such as organic solute transporter alpha (Ostα) and beta (Ostβ), to facilitate its transport and distribution within the intestinal tissues . This localized action of Fexaramine in the intestines is crucial for its metabolic effects without systemic exposure .

Subcellular Localization

The subcellular localization of Fexaramine is primarily within the intestinal cells, where it activates the farnesoid X receptor (FXR) and induces the production of fibroblast growth factor 15 (FGF15) . Fexaramine’s activity is largely restricted to the intestines, which helps to avoid systemic side effects and target specific metabolic pathways . The compound’s localization within the intestinal cells is facilitated by its interaction with specific transporters and binding proteins .

Métodos De Preparación

Fexaramina se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas.

Análisis De Reacciones Químicas

Fexaramina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados . Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Actividad Biológica

Fexaramine is a synthetic agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose homeostasis. This article reviews the biological activity of Fexaramine, highlighting its mechanisms of action, effects on metabolism, and potential therapeutic applications.

Fexaramine activates FXR, which leads to various downstream effects on gene expression and metabolic pathways. FXR functions as a bile acid sensor, coordinating cholesterol metabolism and lipid homeostasis. Upon activation by Fexaramine, FXR regulates the transcription of genes involved in bile acid synthesis, transport, and metabolism, ultimately influencing systemic metabolic processes.

Key Mechanisms

  • Lipid Metabolism : Fexaramine has been shown to decrease lipid accumulation in liver cells and improve insulin sensitivity in animal models. In a study involving db/db mice, Fexaramine treatment resulted in significant reductions in body weight without altering food intake, indicating its role in enhancing metabolic efficiency rather than reducing caloric consumption .
  • Anti-ferroptotic Effects : Activation of FXR by Fexaramine inhibits ferroptosis—a form of regulated cell death characterized by lipid peroxidation. This was demonstrated in various cell lines where Fexaramine treatment reduced markers of lipid peroxidation and protected against ferroptotic cell death .

Effects on Metabolism

Fexaramine exhibits several beneficial effects on metabolism:

  • Weight Management : In high-fat diet (HFD) models, Fexaramine treatment prevented weight gain and improved glucose tolerance. This effect is attributed to enhanced thermogenesis and reduced fat mass .
  • Gut Health : Fexaramine strengthens the intestinal barrier by increasing the expression of tight junction proteins, which helps mitigate conditions like "leaky gut" often seen in obesity .
  • Inflammation Reduction : The compound has been linked to decreased systemic inflammation markers such as TNFα and IL-6, contributing to improved metabolic health .

Case Studies

  • Obesity Prevention in Mice :
    • Study Design : db/db mice were treated with Fexaramine for eight weeks.
    • Findings : Significant reductions in body weight and fat mass were observed without changes in food intake. Serum ALT and AST levels remained stable, suggesting no adverse liver effects from the treatment .
  • Ferroptosis Inhibition :
    • Study Design : HT-1080 cells were treated with ferroptosis-inducing agents alongside Fexaramine.
    • Findings : Fexaramine significantly reduced markers of lipid peroxidation and protected cells from ferroptotic death across various concentrations .

Data Tables

StudyModelTreatment DurationKey Findings
db/db Mice8 weeksDecreased body weight; stable ALT/AST levels
HT-1080 CellsVariableReduced lipid peroxidation; protection against ferroptosis
HFD MiceSeveral weeksImproved glucose tolerance; reduced systemic inflammation

Research Findings

Recent studies have underscored the potential of Fexaramine as a therapeutic agent for metabolic disorders:

  • Intestinal Specificity : Unlike other FXR agonists that may have systemic effects, Fexaramine's action is primarily localized to the intestine. This characteristic minimizes systemic side effects while maximizing benefits related to gut health and metabolic regulation .
  • Potential for Treating Type 2 Diabetes : Given its ability to enhance insulin sensitivity and reduce fat accumulation, Fexaramine shows promise as a candidate for managing type 2 diabetes and associated complications .

Propiedades

IUPAC Name

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQTUNDJHLEFEQ-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870369
Record name Fexaramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574013-66-4
Record name Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574013-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fexaramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fexaramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fexaramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEXARAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fexaramine
Reactant of Route 2
Reactant of Route 2
Fexaramine
Reactant of Route 3
Reactant of Route 3
Fexaramine
Reactant of Route 4
Reactant of Route 4
Fexaramine
Reactant of Route 5
Reactant of Route 5
Fexaramine
Reactant of Route 6
Reactant of Route 6
Fexaramine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.